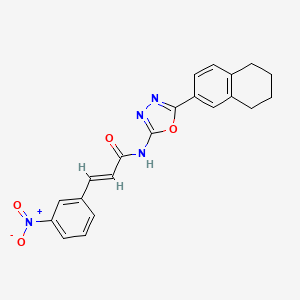

(E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c26-19(11-8-14-4-3-7-18(12-14)25(27)28)22-21-24-23-20(29-21)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13H,1-2,5-6H2,(H,22,24,26)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJNQSNJTHADNZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes:

Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the tetrahydronaphthalenyl group: This step often involves a Friedel-Crafts acylation reaction.

Introduction of the nitrophenyl group: This can be done via nitration of a phenyl precursor.

Formation of the acrylamide linkage: This is typically achieved through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential antimicrobial and anticancer properties.

- May act as a probe in biochemical assays due to its unique structural features.

Industry:

- Potential applications in the development of new materials, such as polymers or dyes.

- Could be used in the design of organic electronic devices due to its conjugated system.

Mechanism of Action

The biological activity of (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is likely mediated through interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Oxadiazole Derivatives with Aromatic Substitutions

- Compound 6 (): Replaces the acrylamide with a 3-(trifluoromethyl)benzamide group. The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the nitro group in the target compound. Yield: 15%, HPLC purity: 95.5% .

- Compound 7 (): Contains a 4-bromobenzamide group. Bromine’s bulky size may sterically hinder target interactions, unlike the planar nitro group. Yield: 50%, HPLC purity: 95.3% .

- Compound 8 (): Features a 4-isopropoxybenzamide group. The ether linkage introduces flexibility but reduces electron-withdrawing effects compared to the nitro group. Yield: 12%, HPLC purity: 97.9% .

Acrylamide-Based Analogs

- Compound 5012 (): (Z)-3-(4-nitrophenyl)-N-propylacrylamide derivative with a para-nitro substituent. The Z-configuration and para-nitro positioning may reduce binding affinity compared to the target compound’s E-configuration and meta-nitro group .

- (R,E)-3bm (): N-Isopropylacrylamide with a formyl-substituted biphenyl group. The chiral center (96% ee) and formyl group enable distinct hydrogen-bonding interactions, unlike the achiral target compound .

Nitro Group Positioning and Electronic Effects

- Compounds 6b and 6c (): Nitro groups at ortho (6b) and meta (6c) positions on phenylacetamide. IR spectra show asymmetric NO₂ stretches at 1504 cm⁻¹ (6b) and 1535 cm⁻¹ (6c), indicating electronic differences. The target compound’s meta-nitro group aligns more closely with 6c, which showed stronger bioactivity in preliminary assays .

Spectroscopic Characterization

Data Tables

Table 2. Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | NMR (δ ppm, Ar-H) |

|---|---|---|

| NO₂ (meta) | 1535 (asymmetric) | 8.40–8.60 |

| Oxadiazole C=O | 1671–1682 | N/A |

Biological Activity

The compound (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Acrylamide moiety : Known for its role in various biological activities.

- Nitrophenyl group : Often associated with enhanced biological activity and serves as a pharmacophore.

- Tetrahydronaphthalene and oxadiazole rings : Contribute to the compound's unique properties and interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the nitrophenyl and oxadiazole moieties exhibit significant anticancer properties. For instance:

- Antiproliferative Effects : The compound was tested against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. Results indicated moderate to strong antiproliferative effects, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Molecular docking studies revealed that the compound interacts with specific proteins involved in cell survival pathways, leading to programmed cell death .

- Structure-Activity Relationship (SAR) : The presence of the nitrophenyl group significantly enhances the anticancer activity. SAR studies indicate that modifications to the oxadiazole ring can further optimize potency .

Antioxidant Properties

In addition to its anticancer effects, the compound has shown promising antioxidant activity:

- Radical Scavenging Activity : The ability to scavenge free radicals was assessed using various assays, demonstrating that the compound can effectively reduce oxidative stress in cellular models .

- Protective Effects : These antioxidant properties may contribute to its overall therapeutic potential by protecting normal cells from oxidative damage during cancer treatment.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

- Study on 1,3,4-Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. Compounds similar to our target showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) when combined with standard chemotherapeutics like Imatinib .

- In Vivo Studies : Animal models treated with nitrophenyl-containing compounds displayed reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in clinical settings for cancer treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-nitrophenyl derivatives with oxadiazole-containing precursors. The structural integrity and purity of the synthesized compound are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide. For instance:

- Mechanism of Action : Compounds featuring nitrophenyl and oxadiazole moieties have shown to induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is particularly noted for enhancing cytotoxicity against various cancer types through mechanisms such as tubulin polymerization inhibition and reactive oxygen species generation .

- Case Studies : In vitro studies demonstrated that derivatives with similar structural features exhibited moderate to strong activity against pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. These compounds were evaluated using MTT assays to determine their IC50 values, indicating significant potential for further development as anticancer agents .

Antioxidant Properties

The antioxidant capabilities of this class of compounds are also noteworthy:

- Evaluation : Antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Compounds with oxadiazole scaffolds have shown promising results in neutralizing free radicals, thereby protecting cells from oxidative stress .

- Potential Benefits : The incorporation of antioxidant properties can enhance the therapeutic profile of anticancer drugs by reducing side effects associated with oxidative damage during chemotherapy.

Q & A

Q. What are the key synthetic methodologies for preparing (E)-3-(3-nitrophenyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide?

The synthesis typically involves amide coupling using protocols like General Procedure B ( ):

- Step 1 : Activation of carboxylic acids (e.g., 3-nitrophenylacrylic acid) with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by stirring at room temperature.

- Step 2 : Reaction with the 1,3,4-oxadiazole scaffold (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine) in the presence of pyridine as a base.

- Purification : Column chromatography or recrystallization, with HPLC used to confirm purity (>95%) .

Q. How is the structural identity of this compound verified experimentally?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the acrylamide geometry (E-configuration) and substituent positions.

- Mass Spectrometry (ESI-MS) : To validate molecular weight and fragmentation patterns.

- HPLC : Retention time and purity analysis (e.g., 95.5–97.9% purity reported for analogous compounds) .

Q. What solvents and catalysts are optimal for synthesizing acrylamide derivatives of this class?

- Solvents : Polar aprotic solvents like DCM or DMF ensure solubility of intermediates.

- Catalysts : Oxalyl chloride for carboxyl activation; triethylamine or pyridine to neutralize HCl byproducts during coupling .

Advanced Research Questions

Q. How can reaction yields be improved for low-yielding steps in the synthesis?

- Optimization Strategies :

- Temperature Control : Lowering reaction temperatures during acylation minimizes side reactions (e.g., reports 12–50% yields for similar derivatives).

- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.

- Purification Adjustments : Gradient elution in column chromatography to separate closely related byproducts .

Q. What analytical methods resolve contradictions in spectral data for structurally similar acrylamides?

- Case Study : Discrepancies in NMR signals for nitrophenyl groups can arise from solvent polarity or tautomerism. Use:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations unambiguously.

- Variable Temperature NMR : To detect dynamic effects influencing peak splitting .

Q. How does the 1,3,4-oxadiazole scaffold influence the compound’s biological activity?

- Mechanistic Insight : The oxadiazole ring enhances electron-withdrawing capacity , stabilizing interactions with enzymatic targets (e.g., adenylyl cyclases).

- Comparative Data : Analogous compounds (e.g., OZE-I) show antimicrobial activity against Staphylococcus aureus, suggesting scaffold-dependent bioactivity .

Q. What strategies mitigate degradation during storage of nitroaryl acrylamides?

- Stability Studies :

Experimental Design & Data Analysis

Q. How to design assays for evaluating target selectivity in enzyme inhibition studies?

- Protocol :

- Enzyme Panels : Test against structurally related enzymes (e.g., adenylyl cyclase isoforms 1 and 8) to assess specificity.

- Kinetic Assays : Measure IC values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition.

- Control Compounds : Include known inhibitors (e.g., forskolin) to validate assay conditions .

Q. What computational tools predict the binding mode of this compound with putative targets?

- Methods :

- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with homology-modeled enzyme active sites.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- Pharmacophore Mapping : Identify critical substituents (e.g., nitro group) for target engagement .

Q. How to reconcile discrepancies between in vitro and cellular activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.